N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine
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Overview
Description
N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine is a complex organic compound with a unique structure that combines a furochromenone moiety with a phenylalanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine typically involves multiple steps. The initial step often includes the formation of the furochromenone core, which can be achieved through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the tert-butyl and methyl groups, followed by the acetylation of the furochromenone core. The final step involves coupling the acetylated furochromenone with 4-chlorophenylalanine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, particularly at the phenylalanine moiety, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions could result in a variety of phenylalanine derivatives with different substituents.
Scientific Research Applications
N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine involves its interaction with molecular targets such as enzymes or receptors. The furochromenone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The phenylalanine derivative can enhance binding affinity and specificity, leading to more effective inhibition or activation of target proteins. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid: Shares the furochromenone core but lacks the phenylalanine derivative.
Indole derivatives: Similar in their heterocyclic structure and potential biological activities.
Imidazole containing compounds: Known for their therapeutic potential and structural similarities.
Uniqueness
N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-4-chlorophenylalanine is unique due to its combination of a furochromenone core with a phenylalanine derivative, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C27H26ClNO6 |
---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
2-[[2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C27H26ClNO6/c1-14-17-10-19-20(27(2,3)4)13-34-22(19)12-23(17)35-26(33)18(14)11-24(30)29-21(25(31)32)9-15-5-7-16(28)8-6-15/h5-8,10,12-13,21H,9,11H2,1-4H3,(H,29,30)(H,31,32) |
InChI Key |
OFUVVQPMUPIKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
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